molecular formula C8H10ClN B043096 4-Chloro-2,6-dimethylaniline CAS No. 24596-18-7

4-Chloro-2,6-dimethylaniline

Cat. No. B043096
CAS RN: 24596-18-7
M. Wt: 155.62 g/mol
InChI Key: JCLZLZKUISPXDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 4-Chloro-2,6-dimethylaniline often involves routes like the reduction of Schiff bases or the alkylation of aniline derivatives. For instance, Ajibade and Andrew (2021) reported the synthesis of molecular structures related to this compound via the Schiff bases reduction route, highlighting the importance of intermolecular interactions in stabilizing the synthesized compounds (Ajibade & Andrew, 2021). Weisenfeld and Miller (1986) described the synthesis of a protected 2,6-dialkylaniline derivative, demonstrating the versatility of 2,6-dimethylaniline in chemical synthesis (Weisenfeld & Miller, 1986).

Molecular Structure Analysis

The molecular structure of compounds related to this compound showcases interesting features like asymmetric units and intermolecular hydrogen bonding, which contribute to their stability and reactivity. The detailed structural analysis of these compounds provides insights into their chemical behavior and potential applications (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including electrophilic substitution, coupling reactions, and interactions with other compounds under specific conditions. These reactions are influenced by the compound's structural attributes, such as the presence of electron-donating methyl groups and the electron-withdrawing chlorine atom. Studies on related compounds have shown that their reactivity can lead to the formation of complex molecular structures with potential utility in different chemical sectors (Masomboon, Ratanatamskul, & Lu, 2009).

Scientific Research Applications

  • Chemical Reactions and Synthesis :

    • Bader and Hansen (1979) studied the irradiation of 4-allylated 2,6-dimethylanilines in methanol, leading to products with deuterium atoms incorporated into the side chain (Bader & Hansen, 1979).
    • Rappoport and Shohamy (1969) identified 2,6-dimethyl-4-(1,1,2,2-tetracyanoethyl)aniline as an intermediate in the 4-tricyanovinylation of 2,6-dimethylaniline (Rappoport & Shohamy, 1969).
    • Zhang et al. (2015) demonstrated the use of Pd/TiO2 catalysts for efficient one-pot synthesis of various N,N-dimethyl amines, including 4-chloro-N,N-dimethylaniline (Zhang et al., 2015).
  • Toxicology and Environmental Impact :

    • Przybojewska (1997) explored the genotoxicity of various aniline derivatives, including 2,4-dimethylaniline and 2,4,6-trimethylaniline, finding that while these compounds are potentially carcinogenic, 2-chloro-4-methylaniline and 4-chloro-N-methylaniline showed no DNA damage in mice (Przybojewska, 1997).
    • Masomboon et al. (2009) reported on the chemical oxidation of 2,6-dimethylaniline in the Fenton process, a method relevant for environmental remediation, achieving a 70% removal rate under optimal conditions (Masomboon et al., 2009).
  • Medical and Pharmacological Research :

    • Reilly (1999) demonstrated the preparation of Lidocaine, a widely used local anesthetic, from 2,6-dimethylaniline in a two-step process with a 71% yield, a method accessible to average students (Reilly, 1999).
  • Materials Science :

    • Bong et al. (2017) synthesized asymmetric diamine polyimides showing improved thermal stability, high glass transition temperature, and good solubility in various solvents, suitable for high-performance dielectric materials. This research demonstrates the broader applicability of compounds like 4-Chloro-2,6-dimethylaniline in advanced material science (Bong et al., 2017).

Mechanism of Action

Target of Action

4-Chloro-2,6-dimethylaniline is a chemical compound that has been used in various research and industrial applications . It’s important to note that the targets can vary depending on the context of use.

Mode of Action

It has been used as a substrate in palladium-catalyzed cyanations of aryl chlorides . This suggests that it may interact with palladium catalysts and participate in cyanation reactions.

Biochemical Pathways

For instance, it has been used as a precursor for polyamides , indicating that it may play a role in the synthesis of these polymers.

Pharmacokinetics

Safety data sheets indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . These properties suggest that the compound can be absorbed through the skin, respiratory tract, and gastrointestinal tract, and that it may have systemic effects.

Result of Action

Its potential to cause irritation suggests that it may induce inflammatory responses at the cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is air sensitive , suggesting that exposure to air may affect its stability or reactivity. Furthermore, it’s soluble in water , which means that its distribution and effects can be influenced by the presence of water.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-2,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLZLZKUISPXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408047
Record name 4-chloro-2,6-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24596-18-7
Record name 4-chloro-2,6-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2,6-dimethylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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